2-Hydroxypropane-1,3-diyl diacetate
Overview
Description
Mechanism of Action
Target of Action
It’s known that acetins, a group of compounds to which 1,3-diacetin belongs, are acetyl-esterified compounds of glycerol . They are often used in industrial applications, suggesting that their targets could be varied depending on the specific use case.
Mode of Action
It’s known that acetins can be produced through the acetylation of glycerol . This suggests that 1,3-Diacetin may interact with its targets through similar acetylation reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
1,3-Diacetin is likely involved in the esterification of glycerol with acetic acid . This process could lead to the production of mono-, di-, and triacetin
Pharmacokinetics
It’s known that 1,3-diacetin is soluble in water, alcohol, ether, and benzene , which suggests that it could have good bioavailability.
Result of Action
One study has identified diacetin, a compound similar to 1,3-diacetin, as a key volatile used by oil-collecting bees to locate their host flowers . This suggests that 1,3-Diacetin could potentially have similar effects in certain contexts.
Action Environment
The action, efficacy, and stability of 1,3-Diacetin could be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could affect its action. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,3-diyl diacetate can be synthesized through the esterification of glycerol with acetic anhydride . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and ensuring the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield glycerol and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form dihydroxyacetone and acetic acid.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Hydrolysis: Glycerol and acetic acid.
Oxidation: Dihydroxyacetone and acetic acid.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
2-Hydroxypropane-1,3-diyl diacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triacetin (Glycerol triacetate): Similar to 2-Hydroxypropane-1,3-diyl diacetate but with three acetate groups instead of two.
Monoacetin (Glycerol monoacetate): Contains only one acetate group.
Dihydroxyacetone: An oxidation product of this compound.
Uniqueness
This compound is unique due to its balanced properties, offering both hydrophilic and hydrophobic characteristics. This makes it versatile for use in various applications, from pharmaceuticals to industrial processes .
Properties
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPODKLDCLFLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146906 | |
Record name | 1,3-Diacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-70-4 | |
Record name | 1,3-Diacetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1,3-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropane-1,3-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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